molecular formula C17H15ClN4O2 B2816540 2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide CAS No. 1210600-14-8

2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide

Cat. No.: B2816540
CAS No.: 1210600-14-8
M. Wt: 342.78
InChI Key: RLSDZCJKOIBTEP-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The imidazole moiety can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution of the chloro group can produce various substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole and pyridine rings, along with the chloro and carboxamide groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-[3-(2-imidazol-1-ylethoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-16-10-13(4-5-20-16)17(23)21-14-2-1-3-15(11-14)24-9-8-22-7-6-19-12-22/h1-7,10-12H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSDZCJKOIBTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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